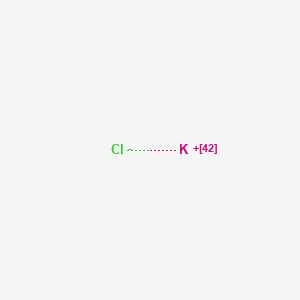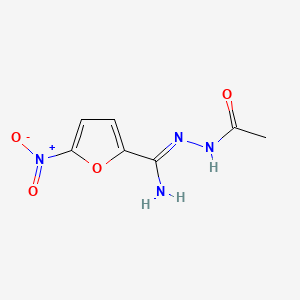
Potassium chloride K-42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium chloride K-42 is a radioactive isotope of potassium chloride. Potassium chloride is a metal halide salt composed of potassium and chlorine. It is odorless and has a white or colorless vitreous crystal appearance. The solid dissolves readily in water, and its solutions have a salt-like taste . This compound is used in various scientific applications due to its radioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium chloride can be prepared by the protolytic and gas-exclusion reaction of hydrochloric acid with potassium carbonate. The reaction is as follows:
2HCl(aq)+K2CO3(s)→2KCl(aq)+CO2(g)+H2O(l)
In this method, hydrochloric acid is added to potassium carbonate in small portions while heating the solution to the boiling point to exclude dissolved carbon dioxide .
Industrial Production Methods
Potassium chloride is primarily extracted from sylvinite, a mineral mixture of sodium chloride and potassium chloride. The extraction process involves fractional crystallization or flotation. In fractional crystallization, materials are refined based on differences in solubility. In the flotation process, air bubbles are injected into a flotation cell containing potassium chloride crystals covered by surface-active materials. These air bubbles attach to the potassium chloride crystals, generating a foam that is mechanically separated .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Potassium chloride can be involved in redox reactions where it acts as a source of potassium ions.
Substitution Reactions: Potassium chloride can participate in substitution reactions where the chloride ion is replaced by another anion.
Common Reagents and Conditions
Common reagents used in reactions with potassium chloride include hydrochloric acid, sodium perchlorate, and calcium chloride. The conditions for these reactions typically involve heating and the use of solvents like water .
Major Products Formed
The major products formed from reactions involving potassium chloride include potassium hydroxide, chlorine gas, and various potassium salts .
Wissenschaftliche Forschungsanwendungen
Potassium chloride K-42 has several scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to trace potassium ion movement within cells.
Medicine: Utilized in medical diagnostics and treatments, particularly in studies involving potassium ion channels.
Industry: Applied in the production of fertilizers, where it serves as a source of potassium for plant growth.
Wirkmechanismus
Potassium chloride exerts its effects primarily through the potassium ion (K+). The potassium ion is the principal intracellular cation in most body tissues and is essential for various physiological processes. It plays a crucial role in maintaining cellular osmotic balance, nerve impulse transmission, and muscle contraction. The mechanism of action involves the movement of potassium ions across cell membranes, which is regulated by potassium channels and transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Sulfate (K2SO4): Used as a fertilizer, similar to potassium chloride, but does not affect the chloride-sensitive crops.
Potassium Nitrate (KNO3): Another potassium-based fertilizer that also provides nitrogen.
Sodium Chloride (NaCl): Common table salt, similar in structure but contains sodium instead of potassium.
Uniqueness
Potassium chloride is unique due to its high solubility in water and its ability to provide both potassium and chloride ions. This makes it particularly useful in applications where both ions are required, such as in fertilizers and medical treatments .
Eigenschaften
CAS-Nummer |
24359-76-0 |
|---|---|
Molekularformel |
ClK |
Molekulargewicht |
77.41 g/mol |
IUPAC-Name |
potassium-42(1+);chloride |
InChI |
InChI=1S/ClH.K/h1H;/q;+1/p-1/i;1+3 |
InChI-Schlüssel |
WCUXLLCKKVVCTQ-GJNDDOAHSA-M |
Isomerische SMILES |
[Cl-].[42K+] |
Kanonische SMILES |
[Cl-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















